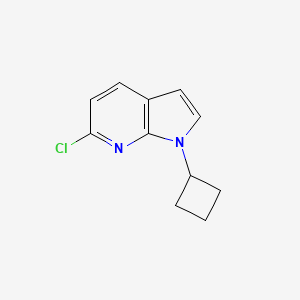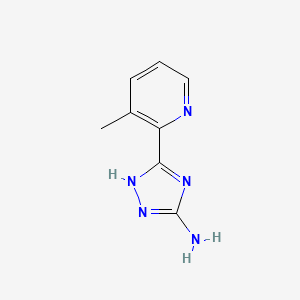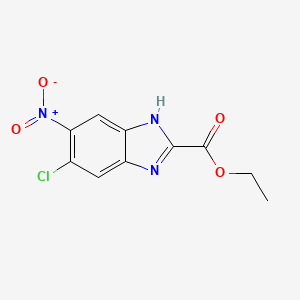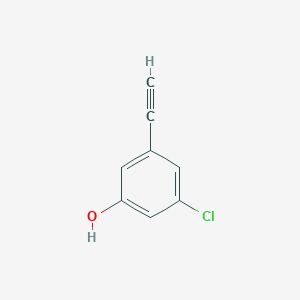
6-Chloro-1-cyclobutyl-7-azaindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-cyclobutyl-7-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are used in the design of various therapeutic agents. The structure of this compound includes a chloro substituent at the sixth position and a cyclobutyl group at the first position of the azaindole core, which is a fusion of pyridine and pyrrole rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-cyclobutyl-7-azaindole can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses halogenated azaindoles and boronic acids as starting materials. For instance, 6-chloro-7-azaindole can be coupled with cyclobutylboronic acid under palladium-catalyzed conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-Chloro-1-cyclobutyl-7-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro substituent to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated or other reduced derivatives.
Substitution: Formation of substituted azaindole derivatives.
科学研究应用
6-Chloro-1-cyclobutyl-7-azaindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 6-Chloro-1-cyclobutyl-7-azaindole involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the active site of protein kinases, preventing the phosphorylation of target proteins. This inhibition disrupts signal transduction pathways, leading to the suppression of cell growth and proliferation .
相似化合物的比较
Similar Compounds
7-Azaindole: The parent compound of 6-Chloro-1-cyclobutyl-7-azaindole, known for its biological activities.
6-Chloro-7-azaindole: Lacks the cyclobutyl group but retains the chloro substituent.
1-Cyclobutyl-7-azaindole: Lacks the chloro substituent but retains the cyclobutyl group.
Uniqueness
This compound is unique due to the presence of both the chloro and cyclobutyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for specific molecular targets.
属性
分子式 |
C11H11ClN2 |
|---|---|
分子量 |
206.67 g/mol |
IUPAC 名称 |
6-chloro-1-cyclobutylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11ClN2/c12-10-5-4-8-6-7-14(11(8)13-10)9-2-1-3-9/h4-7,9H,1-3H2 |
InChI 键 |
PGUFZWWRNHQAFV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)N2C=CC3=C2N=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[3-(tert-Butyl)phenyl]guanidine](/img/structure/B13678697.png)





